4-Pyrimidineacetohydroxamic acid, 2-(m-chlorophenyl)-6-morpholino-
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Overview
Description
4-Pyrimidineacetohydroxamic acid, 2-(m-chlorophenyl)-6-morpholino-: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorophenyl group and a morpholino group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetohydroxamic acid, 2-(m-chlorophenyl)-6-morpholino- typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of the chlorophenyl and morpholino groups. The hydroxamic acid functionality is then introduced through a series of reactions involving hydroxylamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity The use of advanced catalytic systems and controlled reaction conditions can enhance the efficiency of the synthesis process
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidineacetohydroxamic acid, 2-(m-chlorophenyl)-6-morpholino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium
Properties
CAS No. |
42055-76-5 |
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Molecular Formula |
C16H17ClN4O3 |
Molecular Weight |
348.78 g/mol |
IUPAC Name |
2-[2-(3-chlorophenyl)-6-morpholin-4-ylpyrimidin-4-yl]-N-hydroxyacetamide |
InChI |
InChI=1S/C16H17ClN4O3/c17-12-3-1-2-11(8-12)16-18-13(10-15(22)20-23)9-14(19-16)21-4-6-24-7-5-21/h1-3,8-9,23H,4-7,10H2,(H,20,22) |
InChI Key |
REAYJEQXXUGDBM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CC(=O)NO)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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